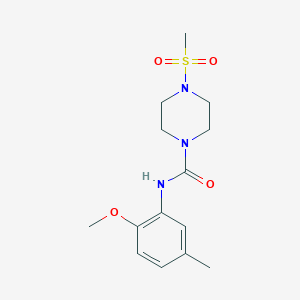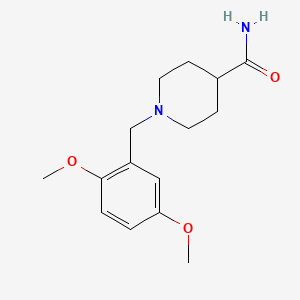
2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a chloro group, a methoxybenzyl group, and a triazolyl group attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting a suitable benzoyl chloride with an amine under basic conditions.
Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Methoxybenzyl Group: This step involves the alkylation of the benzamide with 4-methoxybenzyl chloride in the presence of a base.
Formation of the Triazolyl Group: The triazolyl group can be introduced via a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions (click chemistry).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions could target the chloro group, converting it to a hydrogen atom.
Substitution: The chloro group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro group.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of the corresponding dechlorinated benzamide.
Substitution: Formation of substituted benzamides with various nucleophiles.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, compounds with triazolyl groups are often studied for their potential as enzyme inhibitors or receptor ligands. The presence of the methoxybenzyl group may enhance the compound’s ability to interact with biological targets.
Medicine
Medicinally, benzamide derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antifungal, and anticancer activities. The specific structure of 2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide may offer unique interactions with biological targets, making it a candidate for drug development.
Industry
In industry, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals. Their diverse reactivity and biological activity make them valuable in various applications.
作用机制
The mechanism of action of 2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide would depend on its specific biological target. Generally, compounds with triazolyl groups can inhibit enzymes by binding to their active sites, while the methoxybenzyl group may enhance binding affinity through hydrophobic interactions. The chloro group can also play a role in the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
2-chloro-N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide: Unique due to its specific substitution pattern.
N-(4-methoxybenzyl)-5-(4H-1,2,4-triazol-4-yl)benzamide: Lacks the chloro group, which may affect its reactivity and biological activity.
2-chloro-N-benzyl-5-(4H-1,2,4-triazol-4-yl)benzamide: Lacks the methoxy group, which may reduce its binding affinity to biological targets.
Uniqueness
The presence of the chloro, methoxybenzyl, and triazolyl groups in this compound makes it unique compared to other benzamide derivatives. These functional groups contribute to its distinct chemical reactivity and potential biological activity.
属性
IUPAC Name |
2-chloro-N-[(4-methoxyphenyl)methyl]-5-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-24-14-5-2-12(3-6-14)9-19-17(23)15-8-13(4-7-16(15)18)22-10-20-21-11-22/h2-8,10-11H,9H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKRSRZYCZBVMBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)N3C=NN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
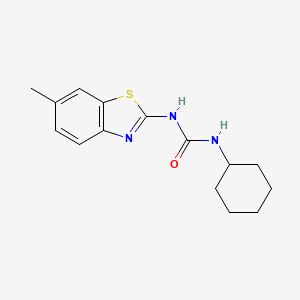
![2-benzyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5783449.png)
![ethyl (3-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-methyl-1H-indol-1-yl)acetate](/img/structure/B5783468.png)
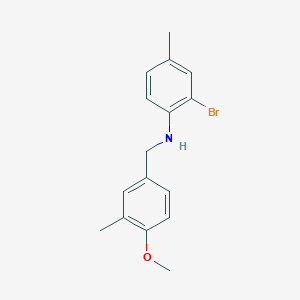
![N'-[(cyclohexylacetyl)oxy]-2-(1-naphthyl)ethanimidamide](/img/structure/B5783478.png)
![4-methoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide](/img/structure/B5783485.png)
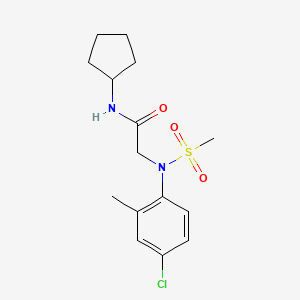
![N'-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(4-chloro-3-methylphenoxy)-2-methylpropanohydrazide](/img/structure/B5783492.png)
![4-chlorobenzaldehyde [4-(4-chlorophenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B5783493.png)
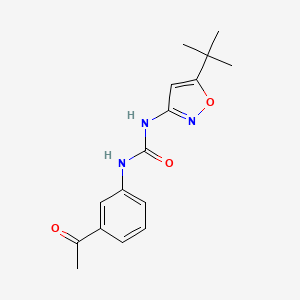
![2-[(4-chlorophenyl)thio]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B5783511.png)
![N'-(2-ethyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N,N-dimethylmethanimidamide](/img/structure/B5783519.png)
